molecular formula C16H17Cl2N3O8S B138098 (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 135608-87-6

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B138098
CAS No.: 135608-87-6
M. Wt: 482.3 g/mol
InChI Key: SIMWAUGDLUXWDC-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H17Cl2N3O8S and its molecular weight is 482.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

135608-87-6

Molecular Formula

C16H17Cl2N3O8S

Molecular Weight

482.3 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H17Cl2N3O8S/c17-6-3-9(22)12(18)14(13(6)26)30-5-8(15(27)20-4-11(24)25)21-10(23)2-1-7(19)16(28)29/h3,7-8H,1-2,4-5,19H2,(H,20,27)(H,21,23)(H,24,25)(H,28,29)/t7-,8-/m0/s1

InChI Key

SIMWAUGDLUXWDC-YUMQZZPRSA-N

Isomeric SMILES

C1=C(C(=O)C(=C(C1=O)Cl)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)Cl

SMILES

C1=C(C(=O)C(=C(C1=O)Cl)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl

Canonical SMILES

C1=C(C(=O)C(=C(C1=O)Cl)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl

sequence

XXG

Synonyms

2,5-DGBQ
2,5-dichloro-3-(glutathionyl-S-yl)-1,4-benzoquinone

Origin of Product

United States

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